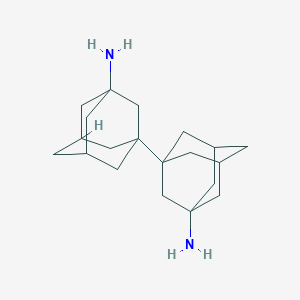
3-(3-Amino-1-adamantyl)adamantan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-1-adamantyl)adamantan-1-amine, also known as 3-AAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a derivative of adamantane, a highly stable and rigid hydrocarbon structure that has been used as a building block for various drugs and materials. The unique properties of 3-AAA make it a promising candidate for studying the mechanisms of certain biochemical processes and developing new therapeutic agents.
Wirkmechanismus
The exact mechanism of action of 3-(3-Amino-1-adamantyl)adamantan-1-amine is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. Specifically, 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. By modulating the activity of this receptor, 3-(3-Amino-1-adamantyl)adamantan-1-amine may have the potential to enhance cognitive function and memory.
Biochemische Und Physiologische Effekte
In addition to its potential applications in neuroscience, 3-(3-Amino-1-adamantyl)adamantan-1-amine has also been studied for its effects on other biochemical and physiological processes. Studies have shown that 3-(3-Amino-1-adamantyl)adamantan-1-amine has antioxidant properties, which may make it a potential therapeutic agent for conditions such as Alzheimer's disease and cardiovascular disease. Additionally, 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to inhibit the growth of certain cancer cells, suggesting that it may have anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(3-Amino-1-adamantyl)adamantan-1-amine is its high stability and low toxicity, which make it a suitable candidate for use in laboratory experiments. Additionally, the synthesis of 3-(3-Amino-1-adamantyl)adamantan-1-amine is relatively straightforward and can be performed using commercially available starting materials. However, one limitation of 3-(3-Amino-1-adamantyl)adamantan-1-amine is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-Amino-1-adamantyl)adamantan-1-amine. One area of interest is in the development of new therapeutic agents for neurological disorders based on the properties of 3-(3-Amino-1-adamantyl)adamantan-1-amine. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-Amino-1-adamantyl)adamantan-1-amine and its effects on various biochemical and physiological processes. Finally, investigations into the synthesis of derivatives of 3-(3-Amino-1-adamantyl)adamantan-1-amine may lead to the development of new materials and drugs with unique properties and applications.
Synthesemethoden
The synthesis of 3-(3-Amino-1-adamantyl)adamantan-1-amine involves several steps starting from commercially available starting materials. The first step is the reaction of 1-adamantanamine with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then reacted with 3-aminoadamantane to yield 3-(3-Amino-1-adamantyl)adamantan-1-amine. The reaction conditions and purification methods have been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-1-adamantyl)adamantan-1-amine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the field of neuroscience, where 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to bind to and modulate the activity of certain ion channels and receptors in the brain. This has led to investigations into the potential use of 3-(3-Amino-1-adamantyl)adamantan-1-amine as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
CAS-Nummer |
18220-68-3 |
|---|---|
Produktname |
3-(3-Amino-1-adamantyl)adamantan-1-amine |
Molekularformel |
C20H32N2 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
3-(3-amino-1-adamantyl)adamantan-1-amine |
InChI |
InChI=1S/C20H32N2/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18/h13-16H,1-12,21-22H2 |
InChI-Schlüssel |
SOKRCBPOBAYQBS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



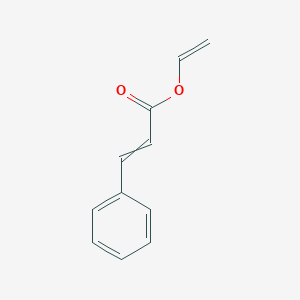
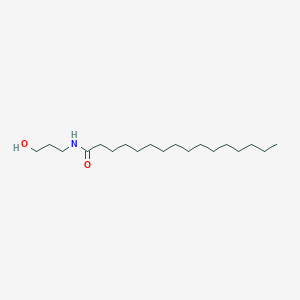
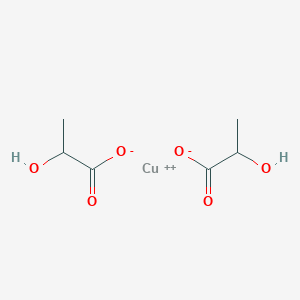

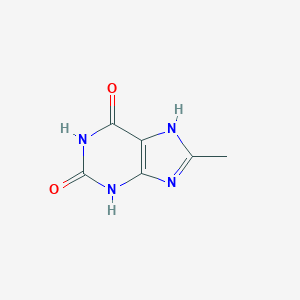

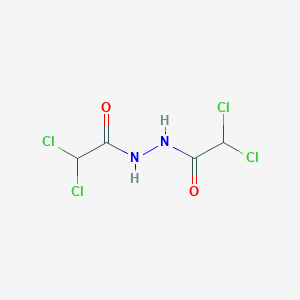



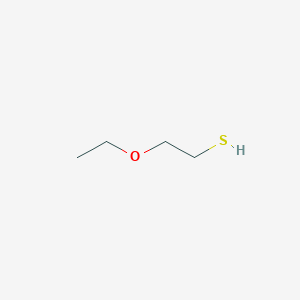

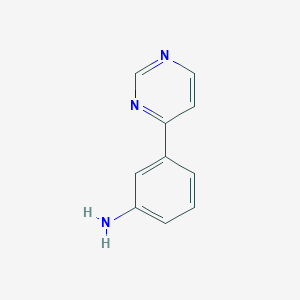
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)